molecular formula C18H12BrNO2S B13844266 9-(2-Bromophenyl)sulfonylcarbazole

9-(2-Bromophenyl)sulfonylcarbazole

Cat. No.: B13844266
M. Wt: 386.3 g/mol
InChI Key: VQXDQLVMYIEJOR-UHFFFAOYSA-N
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Description

9-(2-Bromophenyl)sulfonylcarbazole is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a bromophenyl group attached to the sulfonyl group of the carbazole structure

Preparation Methods

The synthesis of 9-(2-Bromophenyl)sulfonylcarbazole typically involves the bromination of carbazole followed by sulfonylation. One common method includes the reaction of carbazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring. This is followed by the introduction of the sulfonyl group using a sulfonyl chloride reagent under suitable conditions. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.

Chemical Reactions Analysis

9-(2-Bromophenyl)sulfonylcarbazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfides.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

9-(2-Bromophenyl)sulfonylcarbazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(2-Bromophenyl)sulfonylcarbazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

9-(2-Bromophenyl)sulfonylcarbazole can be compared with other carbazole derivatives such as:

    9-(2-Bromophenyl)carbazole: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.

    9-(4-Bromophenyl)carbazole:

    9-(2-Chlorophenyl)sulfonylcarbazole: The chlorine atom replaces the bromine, resulting in different reactivity and possibly different biological activities.

Properties

Molecular Formula

C18H12BrNO2S

Molecular Weight

386.3 g/mol

IUPAC Name

9-(2-bromophenyl)sulfonylcarbazole

InChI

InChI=1S/C18H12BrNO2S/c19-15-9-3-6-12-18(15)23(21,22)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H

InChI Key

VQXDQLVMYIEJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4Br

Origin of Product

United States

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